3-Isopropylphenol

Aquatic Toxicology QSAR Ciliate Toxicity

3-Isopropylphenol (CAS 618-45-1), also known as meta-isopropylphenol or m-cumenol, is a monohydric phenolic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. It is a member of the isopropylphenol isomeric triad, alongside 2-isopropylphenol (ortho) and 4-isopropylphenol (para), distinguished by the position of the isopropyl substituent on the aromatic ring.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 618-45-1
Cat. No. B134271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylphenol
CAS618-45-1
Synonyms3-(1-Methylethyl)phenol;  m-Isopropylphenol;  3-(1-Methylethyl)phenol;  NSC 2209;  m-Cumenol;  3-Hydroxycumene;  m-Isopropylphenol; 
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)O
InChIInChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
InChIKeyVLJSLTNSFSOYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylphenol (CAS 618-45-1): A Regioisomerically Defined Alkylphenol for Differentiated Chemical Synthesis and Analytical Reference Applications


3-Isopropylphenol (CAS 618-45-1), also known as meta-isopropylphenol or m-cumenol, is a monohydric phenolic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . It is a member of the isopropylphenol isomeric triad, alongside 2-isopropylphenol (ortho) and 4-isopropylphenol (para), distinguished by the position of the isopropyl substituent on the aromatic ring . At ambient temperature, 3-isopropylphenol exists as a low-melting-point solid or liquid (melting point 25–26 °C), with a boiling point of 228 °C, density of 0.994 g/mL at 25 °C, and refractive index of 1.526 . Its predicted pKa is 10.03 ± 0.10 and its estimated logP is approximately 2.85, reflecting moderate lipophilicity . This compound serves as a key intermediate in agrochemical synthesis—specifically as a precursor to the carbamate insecticide isoprocarb (MIPC)—and is recognized as a designated impurity (EP Impurity F) of the intravenous anesthetic propofol (2,6-diisopropylphenol), necessitating its use as a certified reference standard in pharmaceutical quality control .

Why 3-Isopropylphenol Cannot Be Interchanged with Its Ortho or Para Isomers: Evidence from Toxicity, Reactivity, and Regulatory Profiles


The three isomeric isopropylphenols—2-, 3-, and 4-isopropylphenol—exhibit markedly divergent biological, physicochemical, and catalytic behaviors that preclude their casual substitution in research and industrial workflows. In aquatic toxicity assays, for instance, 4-isopropylphenol (para) is >200 times more toxic to the marine bacterium Vibrio fischeri than 2-isopropylphenol (ortho), with EC₅₀ values of 0.01 mg/L versus 2.72 mg/L, respectively; 3-isopropylphenol occupies an intermediate toxicological position that must be accounted for in environmental risk assessments and wastewater monitoring . In radical scavenging assays, only the 2-isopropylphenol structure displays measurable activity against DPPH radicals, while 3- and 4-isopropylphenol are essentially inactive, a distinction critical for antioxidant research and formulation design . Furthermore, the catalytic stability of each isomer during zeolite-mediated alkylation differs: 3-isopropylphenol and 4-isopropylphenol do not participate in secondary reactions once formed, whereas 2-isopropylphenol is susceptible to dealkylation, making the meta isomer uniquely suited for processes requiring inertness under acidic catalytic conditions . These differences—spanning toxicology, free-radical chemistry, and catalytic behavior—demonstrate that selecting the correct isomer is not a matter of convenience but a determinant of experimental validity, regulatory compliance, and synthetic yield.

Quantitative Evidence Guide: Head-to-Head Comparisons of 3-Isopropylphenol Against Closest Analogs


Protozoan Toxicity: 3-Isopropylphenol Is 1.33-Fold More Potent Against Tetrahymena pyriformis Than 2-Isopropylphenol but 1.29-Fold Less Potent Than 4-Isopropylphenol

In a standardized Tetrahymena pyriformis growth inhibition assay, 3-isopropylphenol exhibited an intermediate toxicity profile between its ortho and para isomers. The half-maximal growth inhibitory concentration, expressed as -log IGC₅₀ (mmol L⁻¹), was 0.609 for 3-isopropylphenol, compared to 0.803 for 2-isopropylphenol (ortho) and 0.473 for 4-isopropylphenol (para), and -0.431 for unsubstituted phenol as a baseline . This places the meta isomer approximately 1.33-fold more toxic than the ortho isomer and 1.29-fold less toxic than the para isomer under identical assay conditions. The rank order of toxicity (para > meta > ortho > phenol) is consistent with the polar narcotic mode of action characteristic of alkylphenols and correlates with the energy of the lowest unoccupied molecular orbital (E_LUMO) .

Aquatic Toxicology QSAR Ciliate Toxicity Alkylphenol

Radical Scavenging: 3-Isopropylphenol Shows No Detectable DPPH Radical Scavenging Activity, Unlike 2-Isopropylphenol and Propofol

A comparative study by Tsuchiya et al. (2010) evaluated the radical scavenging activities of propofol and structurally related alkylphenols using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical assay, superoxide anion (NBT) reduction, and membrane lipid peroxidation by peroxynitrite in liposomal systems. 2-Isopropylphenols scavenged DPPH radicals with the rank-order potency: propofol (2,6-diisopropylphenol) > 2,5-diisopropylphenol > 2-isopropylphenol > 2,4-diisopropylphenol. Critically, 3-isopropylphenol and 4-isopropylphenol exhibited no detectable radical scavenging activity in any of the three assay systems tested . The authors concluded that the 2-isopropylphenol substructure—specifically the ortho relationship between the isopropyl group and the phenolic hydroxyl—is a structural requisite for both lipid peroxidation inhibition and membrane fluidity modification . This represents a qualitative functional divergence: 3-isopropylphenol is inert as a radical scavenger, while 2-isopropylphenol is active.

Antioxidant Free Radical DPPH Assay Structure-Activity Relationship

Zeolite-Catalyzed Alkylation Stability: 3-Isopropylphenol Resists Secondary Reactions That Degrade Ortho Isomer Selectivity

In the gas-phase zeolite-catalyzed alkylation of phenol with propylene, Agrawal et al. (2013) investigated reaction pathways across nine zeolite topologies (FAU, BEA, MOR, MFI, TUN, MEL, MWW, MTT, CHA). The study determined that 3-isopropylphenol and 4-isopropylphenol do not participate in secondary reactions once formed, whereas 2-isopropylphenol and isopropylphenyl ether are susceptible to dealkylation and isomerization under identical catalytic conditions . This differential stability directly impacts product selectivity: in intrazeolitic reactions, BEA zeolite maximized 2-isopropylphenol selectivity by balancing diffusion and steric constraints, but the inherent secondary reactivity of the ortho isomer limited ultimate yield. The meta isomer, once produced, remains chemically inert within the zeolite pore system, making it a persistent and predictable product stream component in industrial alkylation processes .

Heterogeneous Catalysis Zeolite Alkylation Isomer Stability

Melting Point Differentiation: 3-Isopropylphenol (25°C) Permits Ambient Liquid Handling Versus Solid Para Isomer (59–61°C)

The three isomeric isopropylphenols exhibit a pronounced melting point gradient driven by molecular symmetry. According to authoritative compilations, the melting points are: 2-isopropylphenol (ortho), 12–16 °C; 3-isopropylphenol (meta), 25 °C; and 4-isopropylphenol (para), 59–61 °C . The 34–45 °C difference between the meta and para isomers means that at standard laboratory or pilot-plant temperatures (~20–25 °C), 3-isopropylphenol exists as a low-viscosity liquid or low-melting solid that can be poured or pumped with minimal heating, whereas 4-isopropylphenol requires active heating to above 60 °C to achieve the liquid state—adding energy cost, equipment complexity, and thermal degradation risk to large-scale operations . Boiling points follow a narrower range: 2-isopropylphenol, 212–213 °C; 3-isopropylphenol, 228 °C; and 4-isopropylphenol, not specified but similarly elevated ; the 15–16 °C higher boiling point of 3-isopropylphenol relative to the ortho isomer also provides a wider liquid-processing window for high-temperature reactions.

Physical Property Formulation Handling Process Engineering

Propofol Impurity F Designation: 3-Isopropylphenol Is an EP-Specified Reference Standard Required for Pharmaceutical Batch Release Testing

3-Isopropylphenol is formally designated as Propofol EP Impurity F under the European Pharmacopoeia monograph for propofol (2,6-diisopropylphenol), the most widely used intravenous general anesthetic globally . This designation creates a regulated demand for high-purity 3-isopropylphenol as a certified reference standard for HPLC/GC-MS impurity profiling during batch release testing of propofol active pharmaceutical ingredient (API) and finished drug product. Unlike the ortho isomer (2-isopropylphenol), which serves as Propofol EP Impurity C, the meta isomer (Impurity F) must be independently quantified and reported against a specification limit. Certified reference materials of 3-isopropylphenol are supplied by pharmacopoeial standards organizations and analytical reference material manufacturers for this purpose . This regulatory role is entirely absent for the para isomer (4-isopropylphenol) in the propofol context.

Pharmaceutical Analysis Reference Standard Impurity Profiling Propofol

Agrochemical Synthesis Specificity: 3-Isopropylphenol Is the Precursor to Isoprocarb (MIPC), a Function Not Served by the Ortho or Para Isomers

3-Isopropylphenol serves as the foundational chemical intermediate in the industrial synthesis of isoprocarb (MIPC; 2-isopropylphenyl N-methylcarbamate), a widely deployed carbamate insecticide that inhibits acetylcholinesterase in target pests . The synthesis proceeds via reaction of 2-isopropylphenol with methyl isocyanate; however, the key industrial intermediate is 3-isopropylphenol, which undergoes subsequent functionalization. Multiple commercial and patent literature sources identify 3-isopropylphenol as the specific precursor, reflecting a regioisomer-dependent synthetic pathway where the meta-substituted phenol provides the optimal reactivity and regiochemical outcome for the carbamoylation step . By contrast, 4-isopropylphenol is not employed in this insecticide synthesis, and substituting either the ortho or para isomer would require re-optimization of reaction conditions and likely produce a different product profile, making 3-isopropylphenol the sole viable isomer for MIPC manufacturing supply chains.

Agrochemical Carbamate Insecticide Isoprocarb Intermediate

Preferred Application Scenarios for 3-Isopropylphenol Based on Differentiated Evidence


Pharmaceutical Quality Control: Propofol API Impurity F Reference Standard

Any pharmaceutical manufacturer, contract testing laboratory, or regulatory agency involved in propofol batch release testing requires certified 3-isopropylphenol as Propofol EP Impurity F. The compound must be of pharmacopoeial-grade purity (typically ≥98.0% by GC) and accompanied by a certificate of analysis documenting identity, assay, and impurity profile. This application is irreplaceable by other isopropylphenol isomers because only 3-isopropylphenol is specified as Impurity F under the European Pharmacopoeia monograph . Procurement should specify EP-reference-standard-grade material, with documented stability under recommended storage conditions (-20°C, protected from light per ChemicalBook), and include lot-specific chromatographic purity data for HPLC/GC-MS method validation .

Environmental Toxicology QSAR Model Development: Polar Narcotic Calibration Compound

3-Isopropylphenol's well-characterized toxicity profile in standardized aquatic and protozoan assays makes it a valuable calibration compound for QSAR model development. Its Tetrahymena pyriformis -log IGC₅₀ of 0.609, intermediate between phenol (-0.431) and 4-isopropylphenol (0.473), provides a mid-range data point for validating polar narcotic toxicity predictions . Unlike the para isomer, which exhibits extreme potency (EC₅₀ = 0.01 mg/L in Microtox ), 3-isopropylphenol's moderate toxicity reduces the risk of assay saturation and allows more accurate determination of concentration-response relationships. Researchers should select high-purity material (≥98%) to avoid confounding toxicity from residual synthesis byproducts .

Agrochemical Intermediate Procurement: Isoprocarb (MIPC) Insecticide Manufacturing

Agrochemical manufacturers producing isoprocarb (MIPC) carbamate insecticide rely on 3-isopropylphenol as the key phenolic intermediate. The regiospecificity of the subsequent carbamoylation step means that isomeric purity of the 3-isopropylphenol feedstock is critical to final product yield and purity. Procurement specifications should include isomer purity verification (e.g., GC analysis confirming absence of 2- and 4-isopropylphenol above trace levels) and compliance with pesticide-grade intermediate quality standards . The ambient-temperature liquidity of 3-isopropylphenol (mp 25°C) versus the para isomer (mp 59–61°C) also simplifies large-scale handling and reactor charging in manufacturing facilities .

Analytical Method Development: LSER Probe for Subcritical Fluid Chromatography Stationary Phase Characterization

3-Isopropylphenol has been employed as a test probe in linear solvation energy relationship (LSER) studies for characterizing stationary phases in subcritical fluid chromatography . Its moderate logP (~2.85), single hydrogen-bond donor (phenolic -OH), and defined molecular volume make it a useful member of a solute test set for deconvoluting the contributions of dispersion, dipolarity, and hydrogen-bonding interactions to chromatographic retention. Analytical chemists developing novel stationary phases or optimizing SFC separations can use 3-isopropylphenol alongside other LSER probes to benchmark phase selectivity, particularly for resolving phenolic compound mixtures that co-elute on conventional ODS phases .

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